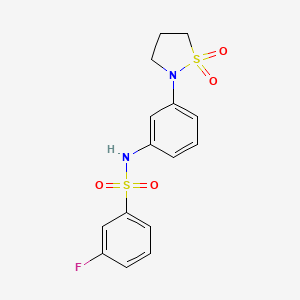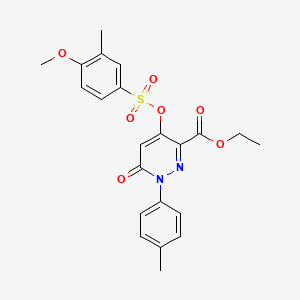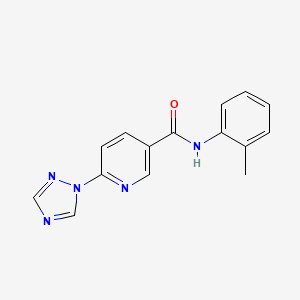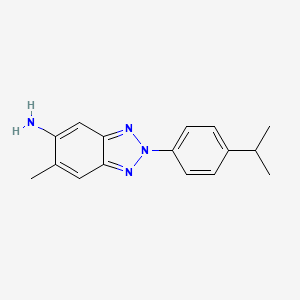![molecular formula C21H21ClN2O2 B2802869 5-chloro-2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide CAS No. 1351652-95-3](/img/structure/B2802869.png)
5-chloro-2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological targets or serve as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide” likely involves multiple steps, including:
Formation of the Isoquinoline Moiety: This could be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Alkyne Formation:
Amide Bond Formation: The final step could involve coupling the amine with 5-chloro-2-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the isoquinoline moiety or the alkyne group.
Reduction: Reduction reactions might target the nitro group (if present) or the alkyne group, converting it to an alkene or alkane.
Substitution: The chloro group on the benzamide could be a site for nucleophilic substitution, potentially introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or epoxides.
Reduction: Formation of alkanes, alcohols, or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development, targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems, including potential therapeutic effects.
Materials Science: As a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with an enzyme, it might inhibit or activate the enzyme by binding to its active site. The isoquinoline moiety could interact with aromatic residues, while the alkyne and benzamide groups might form hydrogen bonds or hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds might include other benzamides or isoquinoline derivatives. Compared to these, “5-chloro-2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide” might offer unique interactions due to its specific functional groups and overall structure.
List of Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
- N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methoxybenzamide
- 5-chloro-2-methoxy-N-(4-phenylbut-2-yn-1-yl)benzamide
Properties
IUPAC Name |
5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-26-20-9-8-18(22)14-19(20)21(25)23-11-4-5-12-24-13-10-16-6-2-3-7-17(16)15-24/h2-3,6-9,14H,10-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRROISTHHELJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2802787.png)
![N-[3-[[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2802789.png)
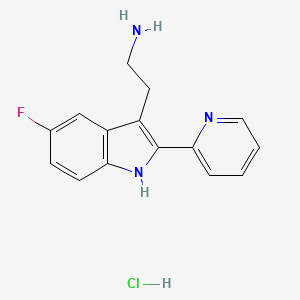
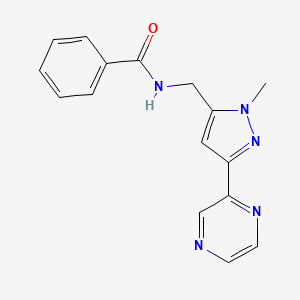

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2802799.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B2802800.png)
![[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2802802.png)
